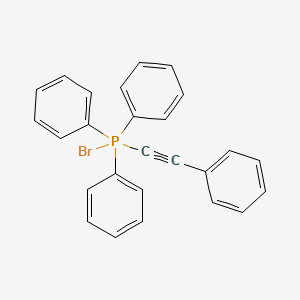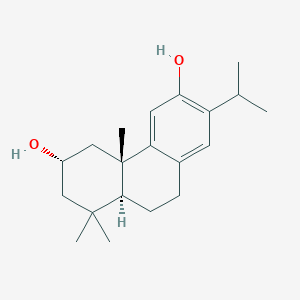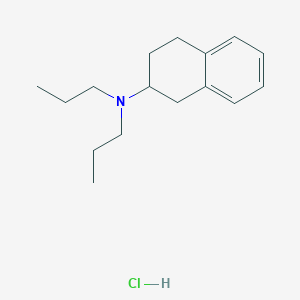![molecular formula C16H16FN3O2S B1254208 5-[(E)-2-[6-(2-Fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine CAS No. 845647-80-5](/img/structure/B1254208.png)
5-[(E)-2-[6-(2-Fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[(E)-2-[6-(2-Fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C16H16FN3O2S . It has a molecular weight of 333.4 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.4 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
Neuroimaging in Alzheimer’s Disease
BF 227, labeled with fluorine-18, has been studied as a potential radioligand for positron emission tomography (PET) imaging of dense amyloid plaques in Alzheimer’s disease (AD). It shows high binding affinity for synthetic amyloid-β (Aβ) fibrils and preferential binding to dense cored plaques in brain sections. This makes it a promising agent for imaging Aβ plaques, which are a hallmark of AD .
Pharmacokinetics Assessment
The pharmacokinetics of BF 227 derivatives, such as [18F]FACT, have been evaluated through biodistribution studies in mice. These studies assess rapid brain uptake and clearance from the normal brain without non-specific binding, which are crucial properties for an amyloid imaging probe .
Diagnostic Applications
Early phase [11C]BF-227 PET imaging has been explored for its additional diagnostic value by providing perfusion-like information. This can assist in the anatomical standardization of late-phase images for three-dimensional stereotactic surface projection (3D-SSP) analysis, which is significant for accurate diagnosis and assessment of AD .
Therapeutic Monitoring
The compound’s ability to bind specifically to amyloid plaques allows for the monitoring of therapeutic efficacy in clinical trials targeting amyloid pathology in neurodegenerative diseases. This can help in evaluating the progress of disease-modifying therapies .
Research on Amyloid Pathology
BF 227 contributes to the understanding of amyloid pathology by enabling the visualization of amyloid deposition patterns in vivo. This is essential for studying the pathogenesis and progression of AD and other amyloid-related disorders .
Clinical PET Scanning
Clinical PET scanning using BF 227 derivatives has been performed in healthy controls as well as patients with mild cognitive impairment and AD. The results show significantly higher uptake in the neocortex of AD patients compared to controls, indicating its potential for clinical application in AD diagnosis .
Transgenic Animal Models
Injection of BF 227 in amyloid precursor protein (APP) transgenic mice has resulted in specific in vivo labeling of amyloid deposits in the brain. This application is vital for preclinical studies to understand the development of amyloid pathology and to test potential therapeutic interventions .
Binding Affinity Studies
Binding assays conducted with BF 227 have provided insights into its binding characteristics and specificity towards Aβ fibrils. This information is crucial for the design and development of new imaging agents with improved properties for amyloid detection .
Safety And Hazards
特性
IUPAC Name |
5-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-20(2)16-18-10-12(23-16)4-6-15-19-13-5-3-11(21-8-7-17)9-14(13)22-15/h3-6,9-10H,7-8H2,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZMUPHKOPBPPS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C(S1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-[6-(2-Fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine | |
Q & A
Q1: What is the primary target of BF227?
A1: BF227 exhibits high binding affinity for amyloid-β (Aβ) fibrils, which are a hallmark of Alzheimer's disease (AD). [, , ]
Q2: How does BF227 interact with Aβ fibrils?
A2: While the precise binding mechanism remains under investigation, studies suggest that BF227 interacts with dense amyloid plaques, potentially targeting specific binding sites on Aβ fibrils. [, ]
Q3: Does BF227 bind to other misfolded proteins besides Aβ?
A3: Research suggests that BF227 might not be entirely specific to Aβ. Studies have shown binding to α-synuclein deposits in multiple system atrophy and prion protein deposits in Gerstmann-Sträussler-Scheinker disease. [, , ]
Q4: Does BF227 binding to Aβ fibrils have any downstream effects?
A4: BF227 primarily serves as a diagnostic tool by binding to Aβ deposits. There is no evidence suggesting that BF227 binding itself triggers any significant downstream effects or therapeutic interventions. Its role lies in enabling visualization and quantification of Aβ plaques. [, ]
Q5: What is the molecular formula and weight of BF227?
A5: The molecular formula of BF227 is C16H16FN3O2S, and its molecular weight is 333.4 g/mol.
Q6: Is there any spectroscopic data available for BF227?
A6: While specific spectroscopic data from the provided research isn't detailed in this Q&A, researchers typically employ techniques like NMR and mass spectrometry to confirm the structure and purity of BF227. [, , ]
Q7: How do modifications to the BF227 structure affect its binding affinity?
A7: Studies exploring BF227 derivatives reveal that modifications, particularly around the benzoxazole core and the fluoroethoxy side chain, can significantly impact binding affinity for both Aβ and α-synuclein fibrils. []
Q8: What is the blood-brain barrier permeability of BF227?
A8: BF227 demonstrates excellent blood-brain barrier permeability, a crucial characteristic for brain imaging agents. []
Q9: Has BF227 been tested in animal models of AD?
A9: Yes, BF227 has been successfully used in transgenic mouse models of AD, demonstrating its ability to specifically label amyloid deposits in vivo. []
Q10: What is the clinical significance of BF227 PET imaging?
A10: BF227 PET imaging offers valuable insights into Aβ deposition in the brain. Clinically, it aids in differentiating AD from other dementias, monitoring disease progression, and potentially predicting the risk of developing AD in individuals with mild cognitive impairment. [, , , , ]
Q11: Are there any ongoing clinical trials involving BF227?
A11: While the provided research doesn't mention specific ongoing clinical trials, BF227 continues to be a subject of interest in AD research. Further clinical studies are crucial to validate its diagnostic accuracy and explore its full potential. []
Q12: What analytical methods are used to characterize and quantify BF227?
A12: Researchers employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality and purity of BF227 during synthesis and radiolabeling processes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)

![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254129.png)

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]adenosine](/img/structure/B1254133.png)
![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)
![p-Tertbutylcalix[4]arene](/img/structure/B1254135.png)




![2-Ammonio-3-{3,5-dibromo-4-[4-hydroxy-3-(6-oxo-1,6-dihydro-pyridazin-3-ylmethyl)-phenoxy]-phenyl}-propionic acid anion](/img/structure/B1254147.png)
